N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with ethyl, difluoro, and methoxy groups. Its Z-configuration at the imine bond (2Z) and the dihydrobenzothiazole scaffold distinguish it from simpler benzamide or benzothiazole-based compounds.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c1-4-22-16-12(20)8-11(19)9-15(16)26-18(22)21-17(23)10-5-6-13(24-2)14(7-10)25-3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQALDSFIVEYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Ylidene Group: The ylidene group is formed by the reaction of the benzothiazole derivative with an appropriate alkylating agent.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzothiazole ring or the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Modulation of Signaling Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Benzamide/Benzothiazole Derivatives
Key Observations :
Substituent Influence on Bioactivity: The 4,6-difluoro and 3-ethyl groups in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide . Fluorine atoms are known to modulate electronic properties and binding affinity in agrochemicals (e.g., diflufenican’s trifluoromethyl group enhances herbicidal activity) .
Stereochemical Considerations: The (2Z)-configuration introduces geometric constraints absent in non-stereospecific analogs (e.g., etobenzanid). This could influence molecular recognition in biological targets, analogous to how stereochemistry affects sulfentrazone’s efficacy .
Benzothiazole vs. Pyridine/Phenyl Cores: Benzothiazole derivatives (e.g., the target compound) often exhibit enhanced π-stacking and hydrogen-bonding capabilities compared to pyridine-based systems (e.g., diflufenican) .
Biological Activity
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide (CAS No. 868371-46-4) is a complex organic compound with a molecular formula of C17H14F2N2O2S. This compound features a benzothiazole ring and methoxy substituents, which contribute to its diverse biological activities. Research indicates that it may possess significant antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The unique structure of this compound is characterized by the following components:
- Benzothiazole moiety : Known for its role in various biological activities.
- Fluorine atoms : Contribute to the compound's reactivity and biological interactions.
- Dimethoxybenzamide group : Enhances solubility and biological activity.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H14F2N2O2S |
| Molecular Weight | 348.37 g/mol |
| IUPAC Name | N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Anticancer Properties
Research has shown that compounds with similar structures exhibit anticancer activity by targeting heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. A study evaluated a library of benzothiazole-based Hsp90 inhibitors and found that certain derivatives demonstrated potent antiproliferative effects in breast cancer cells (MCF-7) with IC50 values as low as 2.8 μM . This suggests that this compound could potentially act through similar mechanisms.
Antimicrobial and Antifungal Activity
Preliminary studies indicate that benzothiazole derivatives can exhibit antimicrobial and antifungal properties. The presence of the benzothiazole ring is often associated with the inhibition of microbial growth through interference with essential cellular processes. However, specific data on this compound's efficacy against particular pathogens remains limited.
The proposed mechanisms for the biological activity of N-[ (2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
- Signaling Pathway Modulation : It may influence various signaling pathways that regulate cell growth and apoptosis.
Study on Structural Activity Relationships (SAR)
A recent study focused on the SAR of benzothiazole-based compounds indicated that modifications to the benzothiazole structure significantly affect biological activity. The introduction of various substituents at specific positions on the benzothiazole ring resulted in varying degrees of Hsp90 inhibition . This highlights the importance of structural optimization in enhancing the therapeutic potential of such compounds.
Pharmacological Evaluation
In vitro studies have been conducted to evaluate the pharmacological effects of similar benzothiazole derivatives. These studies typically involve treating cancer cell lines with varying concentrations of the compounds and assessing cell viability using assays such as MTT or CellTiter96 . The results from these evaluations help establish dose-response relationships and identify lead compounds for further development.
Q & A
Basic: What synthetic methodologies are recommended for preparing this benzothiazole-benzamide hybrid compound?
Answer:
The synthesis typically involves coupling a substituted benzothiazole precursor with a benzamide derivative under controlled conditions. Key steps include:
- Reflux in anhydrous solvents : Use absolute ethanol or pyridine to facilitate amide bond formation, as demonstrated in the synthesis of analogous benzothiazolyl-azo compounds .
- Catalytic acid : Add glacial acetic acid (5 drops per 0.001 mol substrate) to protonate intermediates and accelerate condensation .
- Purification : Post-reaction, evaporate solvents under reduced pressure, filter the crude product, and recrystallize from methanol or ethanol for high purity .
Validation : Confirm success via TLC and elemental analysis (C, H, N, S) to match theoretical and experimental values .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to identify substituent environments. For example, the Z-configuration of the imine bond in the benzothiazole ring can be confirmed by coupling patterns and chemical shifts .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm, C-F stretches at 1100–1250 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N/F classical bonds and C–H···O/F non-classical interactions) .
Advanced: How to address discrepancies in spectral data during structural analysis?
Answer:
Contradictions in NMR or IR data often arise from dynamic effects (e.g., tautomerism) or crystal packing variations. Mitigation strategies:
- Variable-temperature NMR : Probe conformational changes by analyzing spectra at 25°C to 100°C .
- DFT Calculations : Compare experimental IR/NMR data with computed spectra (e.g., Gaussian 09 at B3LYP/6-311+G(d,p)) to identify dominant tautomers or conformers .
- Multi-technique validation : Cross-reference X-ray structures with mass spectrometry (HRMS-ESI) to confirm molecular weight and fragmentation patterns .
Advanced: What experimental designs are optimal for studying bioactivity?
Answer:
- In vitro assays : Test enzyme inhibition (e.g., PFOR enzyme targeting, common in anaerobic pathogens) using UV-Vis spectroscopy to monitor cofactor (CoA/NADPH) depletion rates .
- Molecular docking : Use AutoDock Vina to simulate binding interactions with protein targets (e.g., PDB ID: 1RKI for benzothiazole derivatives). Prioritize poses with hydrogen bonds to fluorine or methoxy groups .
- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and logP measurements (HPLC) to evaluate lipophilicity influenced by difluoro and dimethoxy substituents .
Advanced: How to resolve conflicting reactivity data in fluorinated benzothiazole derivatives?
Answer:
Fluorine’s electron-withdrawing effects can alter reaction pathways. For reproducible results:
- Control electronic effects : Compare reactivity of 4,6-difluoro-substituted analogs with mono-fluoro or non-fluorinated analogs in nucleophilic substitution (e.g., SNAr) .
- Kinetic studies : Use HPLC to track reaction progress and derive rate constants. For example, fluorinated benzothiazoles may show slower amidation due to reduced nucleophilicity .
- Solvent optimization : Replace polar aprotic solvents (DMF) with pyridine or THF to stabilize intermediates in fluorinated systems .
Basic: What purification strategies ensure high yields of the final compound?
Answer:
- Column chromatography : Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) to separate byproducts .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility tests. Difluoro groups increase hydrophobicity, requiring higher methanol ratios .
- Centrifugation : Remove insoluble salts (e.g., NaHCO wash residues) before crystallization .
Advanced: How to analyze intermolecular interactions in the crystal lattice?
Answer:
- Single-crystal X-ray diffraction : Resolve centrosymmetric dimers stabilized by N–H···N hydrogen bonds (2.8–3.0 Å) and C–H···F/O interactions (3.2–3.5 Å) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., F···H contacts ≈12% in fluorinated benzothiazoles) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with packing density observed in X-ray structures .
Advanced: What computational tools predict the compound’s electronic properties?
Answer:
- DFT for frontier orbitals : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar difluoro-benzothiazoles) to assess charge-transfer potential .
- Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions (methoxy groups) and electron-deficient zones (fluorine atoms) using GaussView .
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., high membrane permeability due to trifluoromethyl groups) .
Basic: How to validate synthetic intermediates during stepwise synthesis?
Answer:
- Mid-reaction monitoring : Use TLC (hexane/ethyl acetate, 1:1) to track intermediates like 3-ethyl-4,6-difluorobenzothiazole-2-amine.
- LC-MS : Confirm molecular ions ([M+H]) at critical stages (e.g., after diazonium coupling) .
- Melt tests : Compare observed melting points (e.g., 150–155°C for benzamide intermediates) with literature values .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
- Light-sensitive storage : Keep in amber vials at 2–8°C to prevent photodegradation of the benzothiazole ring .
- Desiccant use : Include silica gel to minimize hydrolysis of the amide bond in humid environments .
- Periodic NMR checks : Monitor for new peaks (e.g., ~δ 5.5 ppm for hydrolyzed amine byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
